3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid

Atropisomerism Conformational chirality Steric hindrance

Secure the ortho-tolylamino regioisomer of this 5-arylamino-thiazolidinedione propionic acid to establish position-specific SAR. The ortho-substitution introduces atropisomerism, creating a conformationally restricted pharmacophore absent in meta/para congeners—critical for probing ATP-binding pocket stereochemistry and isoform-selective PPARγ modulation. The N3-propionic acid chain is independently validated as optimal for anti-Gram-positive activity, and the ionizable carboxyl enables salt screening for in vivo formulations. Procure as a matched regioisomeric set with CAS 1009244-38-5 (meta) and 1009235-86-2 (para) for rigorous deconvolution of steric vs. electronic contributions.

Molecular Formula C13H14N2O4S
Molecular Weight 294.33 g/mol
Cat. No. B11588790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid
Molecular FormulaC13H14N2O4S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCC(=O)O
InChIInChI=1S/C13H14N2O4S/c1-8-4-2-3-5-9(8)14-11-12(18)15(13(19)20-11)7-6-10(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)
InChIKeyDABUJMAYSONSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid: Structural Identity, CAS Registry, and Comparator Landscape for Procurement Decisions


3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid (CAS 1008695-64-4; molecular formula C13H14N2O4S; molecular weight 294.33 g/mol) is a 2,4-thiazolidinedione (TZD) derivative distinguished by an ortho-tolylamino substituent at the C5 position and an N3-propionic acid side chain . The TZD scaffold is a recognized privileged heterocycle in medicinal chemistry, with extensive precedent in antidiabetic (PPARγ agonism), anticancer, antimicrobial, and aldose reductase inhibitory programs [1]. This compound belongs to a regioisomeric triad comprising ortho-, meta- (CAS 1009244-38-5), and para-tolylamino (CAS 1009235-86-2) congeners, each with identical molecular formula and weight but distinct spatial and electronic properties at the critical C5 pharmacophoric position. The N3-propionic acid moiety further differentiates it from simpler C5-arylamino-TZDs such as 5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione (CAS 307975-42-4; MW 222.26), which lack the carboxyalkyl side chain.

Why 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid Cannot Be Replaced by Its Meta or Para Isomers Without Experimental Verification


The regioisomeric positioning of the methyl group on the 5-arylamino ring (ortho vs. meta vs. para) is not a conservative substitution. Published evidence demonstrates that N-(o-aryl)-2,4-thiazolidinediones exhibit conformationally hindered rotation about the N-aryl bond, producing stable atropisomers with demonstrable chirality in their ground-state conformations, while meta- and para-substituted analogs are not subject to this steric restriction [1]. This atropisomerism directly affects the spatial orientation of the C5 pharmacophore relative to the TZD core, with downstream consequences for target binding geometry, metabolic stability, and off-target selectivity profiles. Simultaneously, the N3-propionic acid group is not an inert solubilizing appendage: a systematic antibacterial study of rhodanine-3-carboxyalkyl acids demonstrated that the length of the N3-carboxyalkyl chain (acetic vs. propionic acid) is a statistically significant determinant of biological activity against Gram-positive organisms, with the propionic acid derivatives showing the highest potency within the series [2]. These two structural features—ortho-substitution at C5 and propionic acid chain length at N3—are independently validated as activity-modulating parameters, making simple interchange between regioisomers or N3-variants unreliable without confirmatory biological testing.

Quantitative Differentiation Evidence for 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid Versus Closest Analogs


Ortho-Substitution-Induced Atropisomerism: A Unique Conformational Property Absent in Meta and Para Isomers

The o-tolylamino substituent at C5 introduces steric congestion between the ortho-methyl group and the thiazolidinedione ring, creating a rotational barrier that generates stable atropisomers—a property demonstrated by 1H and 13C NMR detection of diastereotopic protons/methyl groups at the C5 position of the heterocycle [1]. This hindered rotation was specifically confirmed for N-(o-tolyl)-2,4-thiazolidinediones via conversion from N-(o-tolyl)-rhodanines and subsequent NMR analysis. In contrast, meta-tolylamino (CAS 1009244-38-5) and para-tolylamino (CAS 1009235-86-2) isomers lack sufficient steric bulk adjacent to the N-aryl bond to generate measurable rotational barriers under ambient conditions. The resulting conformational restriction in the ortho isomer produces a defined spatial orientation of the aromatic ring relative to the TZD pharmacophore, which is absent in the freely rotating meta and para congeners.

Atropisomerism Conformational chirality Steric hindrance Medicinal chemistry

N3-Propionic Acid Chain Length as a Biological Activity Determinant: Evidence from Rhodanine-3-Carboxyalkyl Acid Scaffolds

In a systematic study of two series of rhodanine-3-carboxyalkyl acids bearing benzylidene and cinnamylidene substituents at C5, the derivatives of rhodanine-3-propionic acid demonstrated the highest antibacterial activity against Gram-positive bacteria, outperforming the corresponding rhodanine-3-acetic acid analogs [1]. The study concluded that the number of carbon atoms in the N3-carboxyalkyl group (i.e., propionic acid chain length with n=2 carbons between nitrogen and carboxyl) is a statistically significant determinant of biological potency, independent of the C5 substituent type. This finding provides class-level evidence that the N3-propionic acid moiety—shared by the target compound—confers a biological activity advantage over shorter N3-carboxyalkyl or N3-unsubstituted analogs such as 5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione (CAS 307975-42-4), which lacks any N3-carboxyalkyl functionality.

Antibacterial Structure-activity relationship Carboxyalkyl chain Gram-positive bacteria

Molecular Weight and Physicochemical Space Differentiation from the N3-Propionic Acid Parent Compound

Relative to the unsubstituted parent scaffold 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid (CAS 49629-36-9; C6H7NO4S; MW 189.19 g/mol ), the addition of the o-tolylamino group at C5 increases molecular weight by 105.14 Da (to 294.33 g/mol, a 55.6% increase), introduces two additional hydrogen bond donors (N-H of the arylamino linker), adds an aromatic ring system contributing to calculated logP increase and topological polar surface area (TPSA) expansion, and substantially alters the heavy atom count . This shift moves the compound from 'fragment-like' physicochemical space (MW < 250) into 'lead-like' and 'drug-like' property ranges, meaning it is suitable for target-based screening campaigns where higher molecular complexity and additional binding interactions are required. The unsubstituted parent is more appropriate for fragment-based screening or as a minimalist TZD building block.

Physicochemical properties Lipinski parameters Lead-likeness Fragment-based drug discovery

N3-Propionic Acid Moiety Enables Salt Formation and pH-Dependent Solubility Modulation: A Procurement-Relevant Differentiator

The N3-propionic acid moiety (pKa estimated ~4.5–5.0 for the carboxylic acid group, based on propionic acid pKa of 4.86 ) provides an ionizable carboxyl group that is deprotonated at physiological pH (7.4), enabling: (a) salt formation with pharmaceutically acceptable counterions (Na+, K+, tromethamine, lysine, arginine) for enhanced aqueous solubility; (b) pH-dependent solubility modulation for dissolution or extraction protocols; and (c) potential for prodrug esterification. In contrast, 5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione (CAS 307975-42-4; MW 222.26) lacks any N3-carboxyalkyl substituent and therefore has no ionizable carboxyl group, significantly limiting salt-forming capability and aqueous solubility at neutral pH . This distinction is critical for procurement decisions in assay development, where DMSO stock solubility limitations can restrict achievable screening concentrations.

Salt screening Aqueous solubility Ionizable group Formulation

Ortho-Substituted TZDs in Antimicrobial SAR: Literature Precedent Supports Superior Activity of Ortho-Substituted Derivatives

A published SAR study on benzylidene-thiazolidinedione derivatives demonstrated that ortho-substituted derivatives generally showed better antimicrobial activity than their meta- and para-substituted counterparts [1]. While this study examined 5-benzylidene rather than 5-arylamino TZDs, the observation that ortho-substitution on the aromatic ring attached to the TZD scaffold can enhance antimicrobial potency provides pharmacologically relevant precedent for the ortho-tolylamino substitution pattern of the target compound. This trend is consistent with the unique conformational restriction (atropisomerism) documented for ortho-aryl TZDs, which may pre-organize the molecule into a bioactive conformation. Procurement of the ortho isomer is therefore justified for antimicrobial screening programs targeting Gram-positive pathogens, particularly when the screening cascade includes the meta and para isomers as comparators to establish regioisomeric SAR.

Antimicrobial SAR Ortho effect Thiazolidinedione Structure-activity relationship

Regioisomeric Purity as a Procurement Quality Criterion: Ortho Isomer Requires Distinct Synthetic Conditions

The three regioisomeric tolylamino congeners (ortho CAS 1008695-64-4, meta CAS 1009244-38-5, para CAS 1009235-86-2) share identical molecular formula (C13H14N2O4S) and molecular weight (294.33 g/mol), making them indistinguishable by mass spectrometry and challenging to differentiate by simple HPLC unless a method is specifically developed for regioisomeric separation . The ortho isomer is synthesized from o-toluidine, while the meta and para isomers derive from m-toluidine and p-toluidine respectively. The steric hindrance of the ortho-methyl group may necessitate different reaction conditions (elevated temperature, extended reaction time, or alternative catalysts) compared to the less hindered meta and para isomers for the key C5-amination step. This has direct implications for procurement: (a) vendors must verify regioisomeric identity beyond molecular weight confirmation; (b) certificate of analysis should include NMR evidence (characteristic aromatic proton splitting patterns for ortho-disubstituted benzene vs. meta- or para-substituted patterns); and (c) HPLC purity specifications (typically 95%) should be complemented by regioisomeric purity confirmation.

Synthetic chemistry Regioisomeric purity Quality control HPLC

Recommended Application Scenarios for 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid Based on Quantitative Differentiation Evidence


Regioisomeric SAR Triage in Antimicrobial Screening Cascades Targeting Gram-Positive Pathogens

Procure the ortho-, meta-, and para-tolylamino congeners as a matched regioisomeric set to establish position-specific SAR. The ortho isomer should be prioritized as the lead screening compound based on: (a) class-level SAR precedent indicating superior antimicrobial activity of ortho-substituted TZDs [1]; (b) the documented atropisomerism of N-(o-aryl)-TZDs providing a conformationally restricted pharmacophore [2]; and (c) N3-propionic acid chain length being independently validated as optimal for anti-Gram-positive activity within the rhodanine-3-carboxyalkyl series [3]. Include the N3-unsubstituted comparator 5-[(2-methylphenyl)amino]-TZD (CAS 307975-42-4) as a negative control to quantify the contribution of the N3-propionic acid moiety.

Atropisomer-Based Selectivity Screening in Kinase or Nuclear Receptor Target Programs

Exploit the hindered rotation about the N-aryl bond of the o-tolylamino substituent—a unique conformational feature absent in the meta and para isomers [1]—to probe the stereochemical requirements of ATP-binding pockets (kinase programs) or ligand-binding domains (PPAR nuclear receptor programs). The stable atropisomeric ground state may confer isoform selectivity within kinase families where the meta and para isomers, lacking conformational restriction, show promiscuous binding. Docking studies should incorporate both atropisomeric conformations as distinct starting geometries. Pair with the meta and para isomers as conformational controls to deconvolute steric vs. electronic contributions to target engagement.

Salt and Prodrug Optimization for In Vivo Pharmacokinetic Studies Requiring Enhanced Aqueous Solubility

Utilize the ionizable N3-propionic acid carboxyl group (estimated pKa ~4.5–5.0) for salt screening with pharmaceutically acceptable counterions (sodium, potassium, meglumine, L-lysine) to optimize aqueous solubility for in vivo dosing formulations [1]. This functionality is absent in N3-unsubstituted comparators such as 5-[(2-methylphenyl)amino]-TZD (CAS 307975-42-4), which cannot form carboxylate salts. The carboxyl group also provides a handle for ester prodrug synthesis to modulate oral bioavailability or tissue distribution. The o-tolylamino group's steric bulk may additionally confer metabolic stability advantages over less hindered meta/para congeners by shielding the C5 position from oxidative metabolism, though this hypothesis requires experimental verification.

Fragment-to-Lead Elaboration Starting from the Unsubstituted TZD-Propionic Acid Scaffold

For medicinal chemistry programs employing a fragment-to-lead strategy, procure both the unsubstituted parent 3-(2,4-dioxo-thiazolidin-3-yl)-propionic acid (CAS 49629-36-9; MW 189.19; fragment-like) [1] and the elaborated o-tolylamino derivative (MW 294.33; lead-like) [2] as reference points bracketing the molecular property progression. The ΔMW of +105 Da and Δ heavy atom count of +8 represent a single-step vector from fragment to lead chemical space, with the o-tolylamino group validated as a growth vector that introduces conformational restriction (atropisomerism) while preserving the ionizable N3-carboxyl group essential for solubility and target interactions. This compound pair enables systematic assessment of ligand efficiency metrics (LE, LLE, LELP) across the fragment-to-lead transition.

Quote Request

Request a Quote for 3-(2,4-Dioxo-5-o-tolylamino-thiazolidin-3-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.